Fak protac B5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

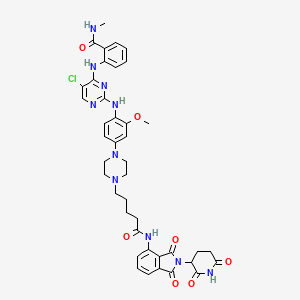

C41H43ClN10O7 |

|---|---|

Molecular Weight |

823.3 g/mol |

IUPAC Name |

2-[[5-chloro-2-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |

InChI |

InChI=1S/C41H43ClN10O7/c1-43-37(55)25-8-3-4-10-28(25)46-36-27(42)23-44-41(49-36)47-29-14-13-24(22-32(29)59-2)51-20-18-50(19-21-51)17-6-5-12-33(53)45-30-11-7-9-26-35(30)40(58)52(39(26)57)31-15-16-34(54)48-38(31)56/h3-4,7-11,13-14,22-23,31H,5-6,12,15-21H2,1-2H3,(H,43,55)(H,45,53)(H,48,54,56)(H2,44,46,47,49) |

InChI Key |

WGXCHVXCUMEKET-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Fak protac B5 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of FAK PROTAC B5

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cellular processes integral to cancer progression, including cell survival, proliferation, migration, and invasion.[1] Overexpressed in numerous tumor types, FAK executes its functions through both kinase-dependent signaling and kinase-independent scaffolding activities.[2][3] While traditional small-molecule inhibitors have been developed to target FAK's kinase activity, they fail to address its scaffolding functions, potentially leading to incomplete pathway inhibition and the development of drug resistance.[2][4]

Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy to overcome these limitations.[5] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, inducing the target's ubiquitination and subsequent degradation by the proteasome.[6] This event-driven, catalytic mechanism allows for the elimination of the entire target protein, thereby abrogating both its enzymatic and non-enzymatic functions.[7] this compound is a potent and selective FAK-degrading PROTAC that has demonstrated significant anti-tumor activity in non-small cell lung cancer models.[8][9] This document provides a detailed technical overview of its core mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by chemically inducing the proximity of FAK to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] Structurally, it consists of three key components: a ligand that binds to FAK (derived from the FAK inhibitor PF-562271), a ligand that recruits the CRBN E3 ligase (a Pomalidomide derivative), and a chemical linker that connects the two.[2]

The mechanism proceeds through the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to FAK and the CRBN subunit of the Cullin-4-RING E3 ubiquitin ligase (CRL4-CRBN) complex, forming a key FAK-B5-CRBN ternary complex.[6]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase complex to efficiently transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the FAK protein.

-

Proteasomal Degradation: The resulting poly-ubiquitinated FAK is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[8][10] This process is catalytic, as this compound is released after inducing degradation and can proceed to engage another FAK molecule.

This degradation is confirmed to be dependent on the proteasome pathway, as treatment with a proteasome inhibitor like MG132 can rescue the FAK protein from degradation induced by FAK-targeting PROTACs.[4]

References

- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. This compound | CAS#:2471525-44-5 | Chemsrc [chemsrc.com]

Fak protac B5 function in non-small cell lung cancer

An In-depth Technical Guide on the Function of FAK PROTAC B5 in Non-Small Cell Lung Cancer

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in non-small cell lung cancer (NSCLC) and is correlated with advanced tumor stage and metastasis.[1][2] FAK integrates signals from integrins and growth factor receptors to regulate critical cellular processes including proliferation, survival, migration, and invasion, making it a compelling therapeutic target.[3][4] However, traditional small-molecule kinase inhibitors have shown modest clinical efficacy, in part because they fail to address FAK's non-catalytic scaffolding functions.[5][6] Proteolysis-targeting chimera (PROTAC) technology offers a novel approach by inducing the targeted degradation of the entire FAK protein, thereby eliminating both its kinase and scaffolding activities.[7][8] This guide focuses on this compound, a potent and selective FAK degrader, detailing its mechanism of action, functional impact on NSCLC cells, and the experimental protocols used for its evaluation.

Introduction: The Role of FAK in NSCLC

Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways that are fundamental to cancer progression.[3] Activated by upstream signals from integrins and growth factor receptors, FAK autophosphorylates at Tyrosine 397 (Y397).[9] This event creates a high-affinity binding site for Src family kinases, leading to the formation of a FAK/Src complex that activates multiple downstream oncogenic pathways.[9][10]

Key FAK-mediated signaling cascades in NSCLC include:

-

PI3K/Akt Pathway: Promotes cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1][9]

-

Ras-MAPK Pathway: The FAK/Src complex can activate the Ras-MAPK cascade, driving cell cycle progression.[9][10]

-

Cell Cycle Regulation: FAK can increase the expression of Cyclin D1 while decreasing the Cdk inhibitor p21, further promoting proliferation.[9]

Given its central role, FAK is a prime target for therapeutic intervention in NSCLC.

The PROTAC Approach for Targeting FAK

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system.[11] A typical PROTAC consists of a ligand that binds the protein of interest (e.g., FAK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[11] This ternary complex formation brings the E3 ligase into close proximity with the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[8][11]

This degradation-based approach offers a significant advantage over simple inhibition by eliminating the entire protein, thereby abrogating both its kinase-dependent and kinase-independent scaffolding functions, which are crucial for tumor progression.[7][12]

This compound: Quantitative Efficacy in NSCLC

This compound is a novel degrader that has demonstrated potent activity against NSCLC cell lines, specifically the A549 human lung adenocarcinoma line.[7] It effectively binds to FAK, induces its degradation, and consequently inhibits key cancer-promoting functions.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Source |

| FAK Binding Affinity (IC₅₀) | N/A | 14.9 nM | [7][13][14] |

| Anti-proliferative Activity (IC₅₀) | A549 | 0.14 ± 0.01 µM | [7][13] |

| FAK Protein Degradation | A549 | 86.4% at 10 nM | [7][13] |

Table 2: Functional Effects of this compound in A549 Cells

| Functional Assay | Concentration | Duration | Outcome | Source |

| Cell Migration Inhibition | 0 - 1.8 µM | 72 h | Significant, concentration-dependent reduction in cell migration | [13] |

| Cell Invasion Inhibition | 0 - 1.8 µM | 72 h | Concentration-dependent inhibition of cell invasion | [13] |

FAK Signaling Pathways Targeted by Degradation

By inducing the degradation of FAK, PROTAC B5 effectively shuts down the entire FAK signaling hub. This prevents the activation of downstream effectors that drive NSCLC progression.

Detailed Experimental Protocols

The evaluation of this compound relies on a series of standardized in vitro assays to quantify its effects on protein levels, cell viability, and migratory potential.

Western Blot for FAK Degradation

This protocol is used to quantify the reduction in FAK protein levels following treatment with PROTAC B5.

-

Cell Culture and Lysis:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.[15]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples. Add SDS loading buffer and heat at 95-100°C for 5 minutes.

-

Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[15]

-

Incubate the membrane with a primary antibody against FAK overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should be used on the same membrane.

-

Wash the membrane three times for 10 minutes each with TBST.[6]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[6]

-

Capture the signal using an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of FAK degradation relative to the loading control.

-

MTT Assay for Cell Viability/Proliferation

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5]

-

Cell Seeding:

-

Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[13]

-

Allow cells to adhere for 24 hours.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).[13]

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1][13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

-

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration by creating a cell-free gap in a confluent monolayer.

-

Monolayer and Scratch:

-

Treatment and Imaging:

-

Replenish each well with fresh medium containing the desired concentration of this compound or a vehicle control.

-

Immediately acquire baseline images (T=0) of the scratch at marked locations using an inverted microscope at 10x magnification.[14]

-

Incubate the plate at 37°C.

-

Acquire images of the same locations at subsequent time points (e.g., 24, 48, 72 hours).

-

-

Analysis:

-

Measure the width or area of the cell-free gap at each time point using software such as ImageJ.[17]

-

Calculate the percentage of wound closure relative to the initial gap area to quantify cell migration.

-

Transwell Invasion Assay

This assay measures the ability of cells to invade through a simulated extracellular matrix (ECM).[2]

-

Chamber Preparation:

-

Cell Seeding and Treatment:

-

Incubation and Staining:

-

Incubate the plate for 24-48 hours at 37°C.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[10]

-

Fix the invading cells on the lower surface by immersing the insert in cold methanol or ethanol for 10-20 minutes.[18]

-

Stain the fixed cells with 0.1% Crystal Violet for 10-20 minutes.[18]

-

-

Quantification:

-

Thoroughly wash the inserts with water and allow them to air dry.

-

Acquire images from multiple representative fields of the lower membrane using a microscope.

-

Count the number of stained, invaded cells per field to quantify invasive potential.

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for non-small cell lung cancer by effectively inducing the degradation of FAK. Its ability to eliminate both the kinase and scaffolding functions of the protein leads to potent anti-proliferative, anti-migratory, and anti-invasive effects in NSCLC cells.[7][13] The data strongly support the continued investigation of FAK-targeting PROTACs as a superior alternative to traditional kinase inhibitors. Future work should focus on in vivo studies using NSCLC xenograft models to validate these in vitro findings, assess pharmacokinetic and pharmacodynamic properties, and evaluate the potential for combination therapies to overcome drug resistance.[16][19]

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. clyte.tech [clyte.tech]

- 11. In vivo lung tumor xenograft model [bio-protocol.org]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. med.virginia.edu [med.virginia.edu]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Scratch Wound Healing Assay [bio-protocol.org]

- 17. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. snapcyte.com [snapcyte.com]

- 19. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]

Introduction: Focal Adhesion Kinase (FAK) as a Therapeutic Target

An In-depth Technical Guide to FAK Inhibitors and FAK PROTACs

Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[1][2][3] Its role is central to numerous cellular processes, including cell adhesion, migration, proliferation, and survival.[1][4] FAK is frequently overexpressed and hyperactivated in a wide range of human cancers, where it is associated with tumor progression, metastasis, angiogenesis, and poor prognosis.[5][6][7][8]

A crucial aspect of FAK's function is its dual nature: it possesses both kinase-dependent enzymatic activity and kinase-independent scaffolding functions .[9][10][11] While its kinase activity is responsible for phosphorylating downstream substrates, its scaffolding function involves assembling multi-protein complexes that regulate signaling.[10][12] This duality presents a significant challenge for traditional therapeutic strategies and highlights the fundamental difference between FAK inhibitors and FAK PROTACs.

The FAK Signaling Pathway

Upon engagement of integrins with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at the Tyrosine-397 (Tyr397) residue.[5][8] This event creates a high-affinity binding site for Src family kinases. The resulting FAK/Src complex fully activates FAK, leading to the phosphorylation of multiple downstream targets and the activation of key oncogenic pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[7][13]

FAK Inhibitors: A Focus on Kinase Blockade

Mechanism of Action

FAK inhibitors are small molecules designed to bind to the ATP-binding pocket of the FAK kinase domain.[6] This competitive inhibition prevents the phosphorylation of FAK and its downstream targets, thereby blocking the kinase-dependent signaling cascades that drive cell proliferation, survival, and migration.[4][8] Several FAK inhibitors, such as defactinib (VS-6063), IN10018, and GSK2256098, have been developed and evaluated in clinical trials.[7][14]

Core Limitations

The primary drawback of FAK inhibitors is that they only neutralize the enzymatic function of the FAK protein.[10][15] The FAK protein itself remains, allowing it to perform its kinase-independent scaffolding functions, which also contribute to tumor progression.[9][10][12] This incomplete blockade of FAK's total functionality is a key reason why FAK inhibitors have demonstrated limited efficacy as single-agent therapies in clinical settings.[9][16]

FAK PROTACs: A Strategy for Total Protein Elimination

Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) represent a distinct and powerful therapeutic modality. A FAK PROTAC is a heterobifunctional molecule comprising three components: a ligand that binds to FAK, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[11][17]

The FAK PROTAC works by inducing proximity between FAK and the E3 ligase, forming a ternary complex (FAK-PROTAC-E3 ligase).[11] This hijacked E3 ligase then tags the FAK protein with ubiquitin chains, marking it for destruction by the cell's proteasome.[10][15] Unlike an inhibitor which acts stoichiometrically, a single PROTAC molecule can trigger the degradation of multiple FAK proteins, acting in a catalytic manner.

Core Advantages

The defining advantage of FAK PROTACs is their ability to eliminate the entire FAK protein. This approach ablates both the kinase-dependent and the kinase-independent scaffolding functions of FAK.[7][10][15] Consequently, FAK PROTACs often exhibit a more profound and durable biological effect, showing superior activity in suppressing downstream signaling, cell viability, and migration compared to their corresponding inhibitors.[9][12][16][18]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies directly comparing FAK inhibitors to FAK PROTACs derived from them.

Table 1: Potency of FAK Inhibition vs. FAK Degradation

| Compound | Parent Inhibitor | E3 Ligase Ligand | IC₅₀ (FAK Kinase Inhibition, nM) | DC₅₀ (FAK Degradation, nM) | Dₘₐₓ (% Degradation) | Cell Line | Reference |

|---|---|---|---|---|---|---|---|

| PF-562271 | N/A | N/A | ~2-5 | >1000 | N/A | A549 | [11] |

| PROTAC A13 | PF-562271 | Pomalidomide (CRBN) | 26.4 | <10 | ~85% | A549 | [11] |

| FC-11 | PF-562271 | Pomalidomide (CRBN) | Potent (not specified) | ~0.003 (3 pM) | >95% | TM3 | [10] |

| VS-4718 | N/A | N/A | Potent (not specified) | N/A | N/A | PATU-8988T | [9] |

| BSJ-04-146 | VS-4718 | Lenalidomide (CRBN) | ~10-50 | ~1-10 | >90% | PATU-8988T | [9] |

| VS-6063 | N/A | N/A | Potent (not specified) | N/A | N/A | OVCAR3/8 | [12] |

| FAK PROTAC | VS-6063 | (not specified) | Potent (not specified) | ~50 | >90% | OVCAR3/8 |[12] |

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values are key metrics for PROTACs, while IC₅₀ (half-maximal inhibitory concentration) is the primary metric for inhibitors.

Table 2: Anti-Proliferative and Anti-Invasive Activity

| Compound | IC₅₀ (Cell Proliferation, µM) | Cell Line | Effect on Invasion | Cell Line | Reference |

|---|---|---|---|---|---|

| PF-562271 | >10 | A549 | Moderate Inhibition | A549 | [11] |

| PROTAC A13 | 1.6 (at 1.6 µM, >50% inhibition) | A549 | Superior Inhibition vs. PF-562271 | A549 | [11] |

| IN10018 | 1.09 | MDA-MB-231 | Weaker than F2 | MDA-MB-231 | [19] |

| PROTAC F2 | 0.73 | 4T1 | Stronger than IN10018 | MDA-MB-231 | [19] |

| VS-6063 | Less effective than PROTAC | OVCAR8 | Less effective than PROTAC | OVCAR8 | [12] |

| FAK PROTAC | More effective than VS-6063 | OVCAR8 | More effective than VS-6063 | OVCAR8 |[12] |

Experimental Protocols

Detailed methodologies are critical for the evaluation of FAK inhibitors and PROTACs.

Western Blot for FAK Degradation

This is the cornerstone assay to confirm the mechanism of a PROTAC.

-

Cell Culture and Treatment: Plate cells (e.g., A549, PATU-8988T) at a suitable density. After 24 hours, treat with a dose range of the FAK PROTAC, parent inhibitor, and DMSO vehicle control for a specified time (e.g., 4, 8, or 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an 8-10% SDS-polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against total FAK, p-FAK (Tyr397), and a loading control (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of FAK degradation relative to the loading control.

In Vitro Kinase Assay (e.g., Z'-Lyte™)

This assay measures the direct inhibitory effect on FAK's enzymatic activity.

-

Principle: This is a fluorescence-based immunoassay that measures the phosphorylation of a synthetic peptide substrate by the FAK enzyme.

-

Procedure: Recombinant FAK enzyme is incubated with the peptide substrate and ATP in the presence of varying concentrations of the inhibitor or PROTAC.

-

Detection: A development reagent containing a site-specific antibody that binds only the phosphorylated peptide is added. The signal is measured on a fluorescence plate reader.

-

Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.[9]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the compounds on cell proliferation and viability.

-

Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the FAK inhibitor or PROTAC for 72 hours.

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measurement: Read luminescence on a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to calculate the GI₅₀ or IC₅₀ value.

Conclusion: A Paradigm Shift in Targeting FAK

The distinction between FAK inhibitors and FAK PROTACs represents a fundamental evolution in therapeutic strategy. While FAK inhibitors effectively block the kinase activity of FAK, their inability to address its scaffolding function has limited their clinical success. FAK PROTACs overcome this critical limitation by inducing the complete and catalytic degradation of the FAK protein. This eliminates both kinase-dependent and -independent signaling, resulting in a more potent and comprehensive anti-tumor effect.[12][18][20] As research progresses, FAK-degrading PROTACs hold significant promise as a next-generation therapeutic approach, potentially offering a more effective way to target FAK-driven cancers and overcome the shortcomings of traditional inhibitors.[7][19]

References

- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. What are FAK inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]

- 19. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Discovery and Synthesis of FAK PROTAC B5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of FAK PROTAC B5, a potent degrader of Focal Adhesion Kinase (FAK). This document details the scientific background, experimental methodologies, and key data associated with this promising anti-cancer agent.

Introduction to FAK and PROTAC Technology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3][4][5] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][4]

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[6][7][8] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Discovery of this compound

This compound was developed as part of a study focused on designing and synthesizing novel and potent PROTACs for non-small cell lung cancer.[6] The design strategy involved linking a derivative of the FAK inhibitor PF-562271 with pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. A series of PROTACs with varying linkers were synthesized and evaluated, leading to the identification of B5 as a highly effective FAK degrader.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| FAK Binding Affinity (IC50) | 14.9 nM | N/A | [6][9] |

| FAK Degradation | 86.4% at 10 nM | A549 | [6][9] |

| Antiproliferative Activity (IC50) | 0.14 ± 0.01 µM | A549 | [6][9] |

| Plasma Stability (t1/2) | > 289.1 min | N/A | [9] |

| Membrane Permeability | Moderate | N/A | [6][9] |

Table 1: In Vitro Activity and Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the conjugation of a PF-562271 derivative with pomalidomide via a linker. While the exact multi-step synthesis is detailed in the source literature, the general approach involves:

-

Synthesis of the PF-562271 derivative: Modification of the PF-562271 structure to introduce a suitable attachment point for the linker.

-

Synthesis of the pomalidomide-linker conjugate: Pomalidomide is reacted with a bifunctional linker to create an intermediate ready for conjugation.

-

Final Conjugation: The PF-562271 derivative and the pomalidomide-linker conjugate are reacted to yield the final this compound molecule.

-

Purification: The final product is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry.

In Vitro FAK Degradation Assay (Western Blot)

-

Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media until they reach 70-80% confluency.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for FAK. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the FAK band is quantified and normalized to the loading control to determine the percentage of FAK degradation relative to the vehicle-treated control.

Antiproliferative Assay (MTT Assay)

-

Cell Seeding: A549 cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of this compound for 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Migration and Invasion Assays (Transwell Assay)

-

Cell Preparation: A549 cells are serum-starved for 24 hours before the assay.

-

Assay Setup: For the migration assay, cells are seeded in the upper chamber of a Transwell insert. For the invasion assay, the insert is pre-coated with Matrigel. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

-

Treatment: this compound is added to both the upper and lower chambers at various concentrations.

-

Incubation: The plates are incubated for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

-

Analysis: The number of stained cells is counted under a microscope in several random fields to quantify cell migration or invasion.

Signaling Pathways and Mechanism of Action

FAK is a central node in integrin and growth factor receptor signaling pathways, influencing downstream effectors that regulate cell motility, proliferation, and survival.

Caption: FAK signaling pathway initiated by ECM and growth factors.

This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of FAK.

Caption: Mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the preclinical evaluation of this compound.

Caption: Experimental workflow for this compound evaluation.

This guide provides a comprehensive overview of the discovery and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.

References

- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. medchemexpress.com [medchemexpress.com]

FAK PROTAC B5: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that govern cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[3][4] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[5][6] Unlike traditional inhibitors that only block the kinase activity, PROTACs can eliminate the entire protein, thereby abrogating both kinase-dependent and kinase-independent scaffolding functions of FAK.[6][7] This guide provides an in-depth technical overview of FAK PROTAC B5, focusing on its target engagement, validation, and the experimental protocols required for its characterization.

This compound: Quantitative Data Summary

This compound is a potent and selective degrader of FAK.[8][9] Its activity has been characterized by several key quantitative metrics, which are summarized in the tables below.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (Binding) | 14.9 nM | N/A | [8][10] |

| Degradation | 86.4% at 10 nM (8h) | A549 | [3][8] |

| IC₅₀ (Prolif.) | 0.14 ± 0.01 µM (72h) | A549 | [3][8] |

Table 1: In Vitro Activity of this compound. This table summarizes the key performance indicators of this compound in biochemical and cellular assays.

| Parameter | Value | Species | Half-life | Reference |

| Plasma Stability | >289.1 min | Mouse | >289.1 min | [3] |

Table 2: In Vitro Pharmacokinetic Properties of this compound. This table highlights the stability of this compound in plasma, a critical parameter for its potential in vivo applications.

FAK Signaling Pathway

FAK is a central node in integrin and growth factor receptor signaling. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[1][11] The FAK-Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, leading to the activation of pathways such as the MAPK/ERK and PI3K/AKT pathways, which promote cell migration, proliferation, and survival.[2][3][11]

Caption: FAK Signaling Pathway.

Experimental Workflow for this compound Validation

The validation of a PROTAC like this compound involves a multi-step process to confirm target engagement, induction of degradation, and the desired downstream cellular effects.

Caption: PROTAC Validation Workflow.

Detailed Experimental Protocols

Western Blot for FAK Degradation

Objective: To quantify the degradation of FAK protein in cells treated with this compound.

Materials:

-

A549 cells

-

This compound

-

DMSO (vehicle control)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-FAK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or DMSO for a specified time (e.g., 8 hours).[3]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-FAK and anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize FAK levels to the loading control.

Cell Viability Assay (MTT)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

A549 cells

-

This compound

-

DMSO

-

Complete growth medium

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed A549 cells (e.g., 3,000 cells/well) in a 96-well plate and allow them to attach overnight.[4]

-

Treat cells with a serial dilution of this compound or DMSO for 72 hours.[3]

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[4]

-

Measure the absorbance at 490 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cell Migration Assay (Wound Healing)

Objective: To evaluate the inhibitory effect of this compound on cell migration.

Materials:

-

A549 cells

-

This compound

-

DMSO

-

Complete growth medium

-

6-well plates or specialized inserts for creating a cell-free gap

-

Microscope with a camera

Protocol:

-

Seed A549 cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.[12]

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or DMSO.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[12]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with FAK in a cellular context.

Materials:

-

A549 cells

-

This compound

-

DMSO

-

PBS

-

PCR tubes

-

Thermal cycler

-

Lysis buffer

-

Western blotting reagents (as described above)

Protocol:

-

Treat intact A549 cells with this compound or DMSO for a defined period (e.g., 1 hour).[13]

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler to induce protein denaturation.[13][14]

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to separate soluble proteins from aggregated, denatured proteins.[14]

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble FAK at each temperature by Western blotting.

-

Binding of this compound to FAK is expected to stabilize the protein, resulting in a higher amount of soluble FAK at elevated temperatures compared to the DMSO control.

Advanced Validation Techniques

For a more comprehensive validation of this compound, advanced techniques such as NanoBRET for ternary complex formation and mass spectrometry-based proteomics for selectivity profiling are recommended.

-

NanoBRET™ Target Engagement and Ternary Complex Assays: These live-cell assays provide quantitative data on the binding of the PROTAC to its target and the E3 ligase, as well as the formation of the ternary complex, which is a prerequisite for degradation.[11][15]

-

Mass Spectrometry-Based Proteomics: This powerful technique can be used to assess the selectivity of the PROTAC across the entire proteome, identifying potential off-target effects. It can also be used to identify sites of ubiquitination on the target protein.[16][17]

Conclusion

The validation of this compound requires a systematic approach, combining quantitative biochemical and cellular assays with detailed mechanistic studies. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to thoroughly characterize the target engagement, degradation efficacy, and cellular effects of this promising anti-cancer agent. Adherence to these rigorous validation standards is crucial for the successful development of FAK-targeting PROTACs as a novel therapeutic strategy.

References

- 1. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pelagobio.com [pelagobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pelagobio.com [pelagobio.com]

- 9. researchgate.net [researchgate.net]

- 10. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selvita.com [selvita.com]

- 16. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein Degrader [proteomics.com]

In Vitro Biological Activity of FAK PROTAC B5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of FAK PROTAC B5, a potent and selective Focal Adhesion Kinase (FAK) degrader. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative in vitro biological activity of this compound.

| Parameter | Value | Cell Line | Reference |

| FAK Affinity (IC50) | 14.9 nM | A549 | [1][2][3] |

| Antiproliferative Activity (IC50) | 0.14 ± 0.01 μM | A549 | [1][2] |

| FAK Degradation | 86.4% at 10 nM | A549 | [1][2] |

FAK Signaling and PROTAC Mechanism of Action

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4][5][6] It acts as a scaffold protein and its kinase activity is central to various signaling cascades. Dysregulation of FAK is implicated in cancer progression and metastasis.[7]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[2][8] this compound functions by simultaneously binding to FAK and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This approach eliminates both the kinase and scaffolding functions of FAK.[2][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. This compound|CAS 2471525-44-5|DC Chemicals [dcchemicals.com]

- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: FAK PROTAC B5 and its Transformative Impact on the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase frequently overexpressed in advanced human cancers, where it plays a pivotal role in tumor progression, metastasis, and the establishment of an immunosuppressive tumor microenvironment (TME). Traditional therapeutic strategies have focused on small-molecule inhibitors that target FAK's kinase activity. However, these inhibitors fail to address FAK's kinase-independent scaffolding functions, which also contribute significantly to tumorigenesis. The emergence of Proteolysis Targeting Chimera (PROTAC) technology offers a novel and powerful approach to overcome this limitation. FAK PROTACs, such as the promising compound B5, are bifunctional molecules designed to induce the targeted degradation of the entire FAK protein, thereby eliminating both its enzymatic and scaffolding activities. This technical guide provides an in-depth analysis of FAK PROTAC B5, summarizing its mechanism of action and profound effects on the key components of the tumor microenvironment, including immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM). We present quantitative data from preclinical studies, detail relevant experimental methodologies, and provide visual representations of key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: FAK as a Dual-Function Oncogenic Driver

Focal Adhesion Kinase (FAK) is a key mediator of signaling downstream of integrins and growth factor receptors. Its role in cancer is multifaceted, driven by two distinct modes of action:

-

Kinase-Dependent Activity: FAK's enzymatic function involves the phosphorylation of downstream substrates, activating signaling cascades such as PI3K/AKT and MAPK/ERK that regulate cell proliferation, survival, migration, and invasion.

-

Kinase-Independent Scaffolding: FAK also functions as an adaptor protein, bringing together various signaling molecules to form functional complexes. This scaffolding role is crucial for processes like cancer stem cell self-renewal and mediating protein-protein interactions that kinase inhibitors cannot disrupt.

The limited clinical success of FAK kinase inhibitors has highlighted the need for therapies that can abrogate both of FAK's oncogenic functions.

The PROTAC Approach to FAK Degradation

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins. A FAK PROTAC consists of three components: a ligand that binds to FAK, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of FAK, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers a more potent and sustained therapeutic effect compared to traditional occupancy-driven inhibitors.

This compound: Quantitative Profile

This compound has demonstrated potent and specific activity in preclinical studies. It is designed to bind FAK and recruit an E3 ligase, leading to efficient degradation of the FAK protein.

| Parameter | Value / Observation | Cell Line | Citation |

| FAK Affinity (IC₅₀) | 14.9 nM | N/A (Biochemical) | |

| Anti-proliferative Activity (IC₅₀) | 0.14 ± 0.01 µM | A549 (NSCLC) | |

| FAK Degradation | 86.4% degradation at 10 nM | A549 (NSCLC) | |

| Plasma Stability (t½) | > 289.1 min | In vitro |

Table 1: In Vitro Profile of this compound.

Other FAK PROTACs have shown similar efficacy, underscoring the robustness of this approach. For example, the FAK PROTAC F2 exhibited potent anti-proliferative activities against various breast cancer cell lines with IC₅₀ values ranging from 0.73 to 5.84 µM. Another FAK PROTAC, FC-11, was shown to effectively degrade FAK and inhibit the migration and invasion of hepatocellular carcinoma cells. This collective evidence highlights that PROTAC-mediated FAK degradation is a more effective strategy than simple kinase inhibition, as it also disrupts FAK's crucial scaffolding functions.

Remodeling the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). FAK is a central signaling hub that orchestrates a pro-tumorigenic and immunosuppressive TME. By degrading FAK, PROTAC B5 can fundamentally reprogram this environment to be more hostile to the tumor.

Reinvigorating the Anti-Tumor Immune Response

FAK signaling within cancer cells drives the transcription of chemokines and cytokines that create an immunosuppressive TME. This is a critical mechanism of immune evasion.

-

T-Cell Regulation: Nuclear FAK activity promotes the expression of chemokines that recruit regulatory T cells (Tregs) into the tumor. Tregs suppress the function of cytotoxic CD8+ T cells, which are essential for killing cancer cells. FAK inhibition has been shown to decrease intratumoral Tregs and elevate the anti-tumor CD8+ T-cell response. Degrading FAK with a PROTAC is expected to have a more profound effect, relieving this immunosuppressive brake and rendering tumors more susceptible to immune attack.

-

Macrophage Polarization: FAK signaling is involved in the polarization of tumor-associated macrophages (TAMs) towards the pro-tumor M2 phenotype. By degrading FAK, it is hypothesized that the M1/M2 balance can be shifted towards the anti-tumor M1 phenotype.

-

Myeloid-Derived Suppressor Cells (MDSCs): FAK activation promotes the accumulation of MDSCs, another key immunosuppressive cell population. FAK degradation is anticipated to reduce MDSC infiltration, further weakening the tumor's defenses.

Normalizing the Tumor Stroma

The tumor stroma, particularly cancer-associated fibroblasts (CAFs) and the ECM they produce, creates physical and biochemical barriers that promote tumor growth and impede drug and immune cell infiltration.

-

Cancer-Associated Fibroblasts (CAFs): FAK is a critical regulator of CAF activation and function. FAK activity in CAFs promotes their migration, invasion, and deposition of ECM components, leading to fibrosis (desmoplasia). Pharmacological inhibition of FAK in CAFs reduces fibrosis and decreases tumor spread. FAK degradation via PROTAC B5 would cripple these pro-tumorigenic functions.

-

Extracellular Matrix (ECM) and Fibrosis: By targeting FAK in CAFs, PROTAC B5 can decrease the production of ECM proteins like collagen. This reduces fibrosis, which not only limits tumor invasion but also enhances the infiltration of cytotoxic T cells into the tumor core.

-

Angiogenesis: FAK plays a role in tumor angiogenesis (the formation of new blood vessels) by mediating VEGF signaling. Degrading FAK can disrupt this process, starving the tumor of essential nutrients and oxygen.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by FAK degradation is crucial for rational drug development and combination strategies.

FAK-Mediated Chemokine Signaling

One of the key mechanisms by which FAK creates an immunosuppressive TME is through its nuclear activity. Nuclear FAK can act as a scaffold to regulate the transcription of specific chemokines and cytokines that recruit immunosuppressive cells like Tregs.

Preclinical Experimental Workflow

Evaluating the in vivo efficacy of this compound requires well-designed animal models that can recapitulate the human TME. Syngeneic mouse models, which have a competent immune system, are essential for studying immunomodulatory effects.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are summaries of common protocols used to evaluate FAK PROTACs.

| Experiment | Methodology Summary |

| Western Blot for FAK Degradation | Cancer cells (e.g., A549, OVCAR3, OVCAR8) are seeded and allowed to adhere. Cells are treated with varying concentrations of this compound (e.g., 0-1000 nM) or a single dose (e.g., 1 µM) for different time points (e.g., 4, 8, 16, 24h). Cells are lysed, and protein concentration is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total FAK, phospho-FAK (Y397), and a loading control (e.g., GAPDH, β-actin). Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence. |

| Cell Proliferation Assay | A549 cells are seeded in 96-well plates. After 24 hours, cells are treated with a serial dilution of this compound. Cell viability is assessed after 72 hours using assays such as MTT, SRB, or CellTiter-Glo, which measure metabolic activity or total protein/ATP content as a proxy for cell number. IC₅₀ values are calculated from the dose-response curves. |

| Cell Migration & Invasion Assays | Migration (Wound Healing): A confluent monolayer of cells (e.g., A549) is scratched to create a "wound." Cells are treated with this compound (e.g., 0-1.8 µM). The closure of the wound is monitored and imaged at various time points (e.g., 0, 24, 48, 72h). Invasion (Transwell): Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS). This compound is added to the upper chamber. After a set incubation period (e.g., 24-72h), non-invading cells are removed, and cells that have invaded through the Matrigel to the bottom of the membrane are fixed, stained, and counted. |

| In Vivo Tumor Model | Immunocompetent mice (for TME studies) or immunodeficient mice are subcutaneously or orthotopically injected with tumor cells. Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups. FAK PROTAC is administered (e.g., intraperitoneally or orally) according to a predetermined schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic (e.g., FAK degradation via Western blot) and histological analysis (e.g., IHC for immune markers). |

Table 2: Summarized Experimental Protocols for FAK PROTAC Evaluation.

Conclusion and Future Directions

This compound and similar degraders represent a paradigm shift in targeting FAK for cancer therapy. By inducing the complete removal of the FAK protein, these molecules overcome the limitations of traditional kinase inhibitors by eliminating both kinase-dependent and -independent scaffolding functions. The profound impact of FAK degradation on the tumor microenvironment—transforming it from an immunosuppressive, pro-tumorigenic niche into an immune-active, anti-tumor landscape—is particularly compelling.

Future research should focus on:

-

Combination Therapies: The TME-remodeling effects of FAK PROTACs make them ideal partners for immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). By increasing T-cell infiltration and activity, FAK degraders could sensitize "cold" tumors to immunotherapy.

-

Biomarker Development: Identifying patient populations most likely to respond to FAK degradation, perhaps by analyzing FAK expression levels in tumor and stromal compartments, will be critical for clinical success.

-

Pharmacokinetics and Pharmacodynamics: Further in vivo studies are needed to optimize the dosing and schedule of this compound to achieve sustained FAK degradation in the tumor while minimizing potential off-target effects. One study with a different FAK PROTAC, GSK215, showed that a single dose could induce FAK degradation for approximately 96 hours, indicating a promising PK/PD disconnect.

Methodological & Application

Application Notes and Protocols for Fak protac B5 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fak protac B5, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] Unlike traditional kinase inhibitors that only block the enzymatic activity of FAK, PROTACs like this compound eliminate the entire protein, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.[2][3][4]

This compound has demonstrated strong FAK degradation activity, antiproliferative effects, and the ability to inhibit cell migration and invasion, particularly in non-small cell lung cancer cell lines such as A549.[5][6]

Mechanism of Action

This compound is a heterobifunctional molecule. It consists of a ligand that binds to FAK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful tool to study the cellular functions of FAK and explore its potential as a therapeutic target.

Caption: Mechanism of this compound-mediated FAK degradation.

Data Presentation

The following table summarizes the quantitative data reported for this compound in A549 non-small cell lung cancer cells.

| Parameter | Cell Line | Value | Reference |

| FAK Binding Affinity (IC50) | - | 14.9 nM | [5][7][8] |

| Antiproliferative Activity (IC50) | A549 | 0.14 ± 0.01 µM | [5][6][8] |

| FAK Degradation | A549 | 86.4% at 10 nM | [5][6][8] |

| Plasma Stability (t1/2) | In vitro | > 289.1 min | [5][8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments using this compound are provided below. These protocols are specifically tailored for studies involving the A549 cell line.

General Cell Culture and Treatment with this compound

-

Cell Line: A549 (human non-small cell lung cancer)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution (e.g., 10 mM) in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Caption: General experimental workflow for cell-based assays.

FAK Degradation Assay (Western Blot)

This protocol details the procedure to assess the degradation of FAK protein in A549 cells following treatment with this compound.

Materials:

-

A549 cells

-

This compound

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FAK, anti-p-FAK (optional), and anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed A549 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) and a vehicle control for a specified time (e.g., 8, 12, or 24 hours).[9]

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-FAK antibody (and other primary antibodies) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol is to determine the effect of this compound on the proliferation of A549 cells.

Materials:

-

A549 cells

-

This compound

-

Complete culture medium

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow the cells to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) and a vehicle control.

-

Incubation: Incubate the plate for 72 hours.

-

Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescent signal.

-

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of this compound on the collective migration of A549 cells.

Materials:

-

A549 cells

-

This compound

-

Complete culture medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed A549 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Formation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 0-1.8 µM) or a vehicle control.[5][8]

-

Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48, 72 hours).[5][8]

-

Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of A549 cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

A549 cells

-

This compound

-

Serum-free and complete culture medium

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or a similar basement membrane extract

-

24-well plates

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Insert Coating: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Starve A549 cells in serum-free medium for several hours before the assay.

-

Cell Seeding: Resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0-1.8 µM) or a vehicle control, and seed them into the upper chamber of the coated inserts.[5][8]

-

Chemoattractant: Add complete culture medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate for 24-72 hours to allow for cell invasion.[5][8]

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining:

-

Fix the invaded cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

-

Imaging and Quantification:

-

Take images of the stained cells from several random fields under a microscope.

-

Count the number of invaded cells per field.

-

-

Analysis: Compare the number of invaded cells in the treated groups to the vehicle control group.

FAK Signaling Pathway

FAK is a central node in signaling pathways that regulate cell adhesion, migration, proliferation, and survival. Upon activation by integrin clustering at focal adhesions, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream targets, activating key signaling cascades such as the RAS-ERK and PI3K-AKT pathways.

Caption: Simplified FAK signaling pathway and the point of intervention by this compound.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. corning.com [corning.com]

- 3. Wound healing migration assay (Scratch assay) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 6. Identification of novel and potent PROTACs targeting FAK for non-small cell lung cancer: Design, synthesis, and biological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Optimal Concentration of FAK PROTAC B5 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1][2][3] Its involvement in both kinase-dependent enzymatic functions and kinase-independent scaffolding functions makes it a compelling target in cancer therapy.[2][4][5][6] Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[4][5][6] FAK PROTAC B5 is a potent and selective degrader of FAK, offering a powerful tool to study the consequences of FAK depletion and as a potential therapeutic agent.[7][8][9][10] Unlike traditional kinase inhibitors that only block the enzymatic activity, this compound eliminates the entire FAK protein, thereby inhibiting both its enzymatic and scaffolding functions.[5][11]

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for various in vitro assays.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays, primarily in A549 non-small cell lung cancer cells.

| Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| FAK Degradation | A549 | 10 nM | Not Specified | 86.4% degradation of FAK protein | [7][9][10] |

| Antiproliferative Activity (MTT Assay) | A549 | IC50: 0.14 ± 0.01 µM (140 nM) | 72 hours | Inhibition of cell growth | [7] |

| FAK Kinase Inhibition | - | IC50: 14.9 nM | - | Potent FAK affinity | [7][8][9][10] |

| Cell Migration Assay (Wound Healing) | A549 | 0 - 1.8 µM | 72 hours | Concentration-dependent inhibition of cell migration | [7] |

| Cell Invasion Assay (Transwell) | A549 | 0 - 1.8 µM | 72 hours | Concentration-dependent inhibition of cell invasion | [7] |

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. It acts as a bridge, bringing FAK into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of FAK, marking it for degradation by the proteasome. This mechanism effectively eliminates the FAK protein, impacting downstream signaling pathways that control cell survival, proliferation, and migration, such as the AKT and ERK pathways.[2]

Caption: Mechanism of this compound-mediated FAK degradation and its impact on downstream signaling.

Experimental Protocols

Determining the Optimal Concentration of this compound for FAK Degradation by Western Blot

This protocol outlines the steps to determine the dose-dependent effect of this compound on FAK protein levels.

Materials:

-

A549 cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FAK, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1000 nM. Include a DMSO vehicle control. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FAK antibody overnight at 4°C.